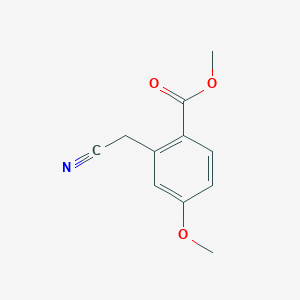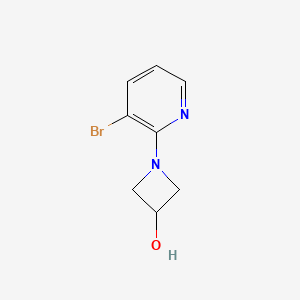
3-Fluoro-4-methoxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methoxypicolinaldehyde is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the pyridine ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxypicolinaldehyde typically involves multi-step organic reactionsFor instance, a typical synthetic route might involve the reaction of 3,4-difluoropyridine with sodium methoxide to introduce the methoxy group, followed by oxidation to form the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and environmentally friendly reagents to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: 3-Fluoro-4-methoxypicolinic acid.
Reduction: 3-Fluoro-4-methoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methoxypicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique fluorinated structure which can enhance the biological activity and stability of drug candidates.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-methoxypicolinaldehyde largely depends on its interaction with specific molecular targets. The presence of the fluorine atom can significantly alter the electronic properties of the molecule, enhancing its ability to interact with biological targets. This can lead to increased binding affinity and specificity for certain enzymes or receptors, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
3-Fluoro-4-hydroxyproline: Another fluorinated compound with similar structural features but different functional groups.
3-Fluoro-4-methoxyaniline: Shares the fluorine and methoxy substituents but lacks the aldehyde group.
Uniqueness: 3-Fluoro-4-methoxypicolinaldehyde is unique due to the combination of its fluorine, methoxy, and aldehyde groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1256820-71-9 |
|---|---|
Fórmula molecular |
C7H6FNO2 |
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
3-fluoro-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-4H,1H3 |
Clave InChI |
URYVCBXAJUPSQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxaspiro[5.5]undecan-9-one](/img/structure/B13986244.png)

![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)

![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)







